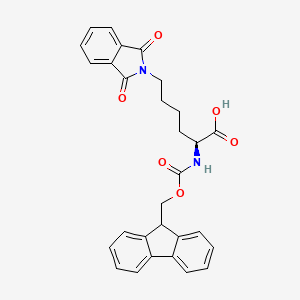

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid

Beschreibung

This compound (CAS: 159857-60-0) is an organic molecule widely used in life sciences research, particularly in peptide synthesis and chemical biology . Its structure features two critical functional groups:

Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group for amines, commonly employed in solid-phase peptide synthesis (SPPS) to enable sequential deprotection under mild basic conditions (e.g., piperidine) .

1,3-Dioxoisoindolin-2-yl: A polar, electron-deficient aromatic moiety. This group may act as a photoactive linker or participate in click chemistry for bioconjugation .

The compound is stored at -20°C (powder) or -80°C (in solvent) to prevent hydrolysis or decomposition . Its molecular formula is C₂₆H₂₄N₂O₆, with a molecular weight of 460.48 g/mol (calculated from and ).

Eigenschaften

Molekularformel |

C29H26N2O6 |

|---|---|

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

(2S)-6-(1,3-dioxoisoindol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C29H26N2O6/c32-26-22-13-5-6-14-23(22)27(33)31(26)16-8-7-15-25(28(34)35)30-29(36)37-17-24-20-11-3-1-9-18(20)19-10-2-4-12-21(19)24/h1-6,9-14,24-25H,7-8,15-17H2,(H,30,36)(H,34,35)/t25-/m0/s1 |

InChI-Schlüssel |

MDYADJADRHFGPE-VWLOTQADSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN4C(=O)C5=CC=CC=C5C4=O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Identity and Properties

- Chemical Name: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid

- Molecular Weight: 498.54 g/mol

- CAS Number: 83999-93-3

- Molecular Formula: C27H26N2O6 (approximate based on structure)

- Key Functional Groups: Fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, phthalimide protecting group on the ε-amino group of lysine side chain

Preparation Methods Analysis

Stepwise Preparation Details

Starting Materials

- L-Lysine or its derivatives as the amino acid backbone.

- 9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) for α-amino group protection.

- Phthalic anhydride or equivalent reagents to introduce the phthalimide protecting group on the ε-amino group.

Protection of the ε-Amino Group (Phthalimide Formation)

The ε-amino group of lysine is reacted with phthalic anhydride under controlled conditions to form the phthalimide (1,3-dioxoisoindolin-2-yl) protecting group. This reaction typically proceeds in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with mild heating.

Protection of the α-Amino Group with Fmoc

The α-amino group is protected by reacting the ε-phthalimide-protected lysine with Fmoc-OSu in the presence of a base such as sodium bicarbonate or sodium carbonate in an aqueous-organic biphasic system. The reaction proceeds overnight at room temperature, followed by extraction and purification steps.

Purification

After completion of the protection steps, the product is purified by extraction, washing, drying, and recrystallization, often using solvents such as ethyl acetate, ether, and Sherwood oil to obtain a crystalline solid of the protected amino acid.

Representative Synthesis Protocol (Adapted from Patent CN102718739A and Sigma-Aldrich Data)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | L-Lysine + phthalic anhydride, solvent THF or acetone, reflux or room temp | Formation of ε-phthalimide lysine derivative | High yield, mild conditions |

| 2 | ε-Phthalimide lysine + Fmoc-OSu, NaHCO3 (1:1 to 1:6 molar ratio), acetone/water, stir overnight | Fmoc protection of α-amino group | 55-77% yield reported; reaction monitored by TLC |

| 3 | Workup: removal of acetone by evaporation, ether wash, extraction with ethyl acetate, acidification to pH ~4, drying over anhydrous sodium sulfate | Isolation and purification of product | Crystalline product obtained after recrystallization |

| 4 | Optional: further purification by recrystallization in Sherwood oil/ethyl acetate | Ensures high purity for peptide synthesis | Product characterized by NMR and mass spectrometry |

Characterization Data

- Nuclear Magnetic Resonance (NMR): Characteristic peaks for Fmoc aromatic protons (7.3–7.8 ppm), phthalimide protons (7.0–7.5 ppm), and aliphatic side chain protons.

- Mass Spectrometry (MS): Molecular ion peak corresponding to MH+ at approximately 499 m/z, consistent with molecular weight.

- Purity: Typically >95% by HPLC after recrystallization.

Comparative Table of Preparation Methods

| Feature | Traditional Multi-Step Synthesis | Improved Two-Step Synthesis (Patent CN102718739A) |

|---|---|---|

| Number of Steps | Up to 7 steps | 2 main steps |

| Overall Yield | Variable, often lower | 55-77% per patent |

| Reaction Complexity | High, multiple protection/deprotection | Simplified, fewer isolations |

| Scalability | Limited by complexity | Amenable to scale-up |

| Purification | Multiple chromatographic steps | Crystallization and extraction |

| Reaction Time | Several days | Overnight to 8 hours per step |

| Catalysts | Various, sometimes harsh | Mild, e.g., pyridinium p-toluenesulfonate |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group.

Substitution: Nucleophilic substitution reactions are common, especially when introducing the phthalimide group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Piperidine, hydrazine.

Coupling Reagents: HBTU, DIC, EDC.

Major Products

Deprotected Amino Acids: Removal of the Fmoc group yields free amino acids.

Coupled Peptides: Formation of peptide bonds results in longer peptide chains.

Wissenschaftliche Forschungsanwendungen

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

Protein Engineering: Utilized in the design and synthesis of novel proteins with specific functions.

Medicine

Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.

Industry

Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.

Wirkmechanismus

The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The phthalimide group can be used to introduce specific functional groups or linkers into the peptide chain.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar Fmoc-protected amino acids:

Reactivity and Stability

- Deprotection Conditions : The Fmoc group in all compounds is cleaved using bases (e.g., piperidine), but side-chain groups influence stability. For example, the dioxoisoindolinyl group may undergo hydrolysis under prolonged basic conditions, whereas (4-Methoxyphenyl)diphenylmethyl derivatives are more stable .

- Solubility : Hydrophobic groups (e.g., diphenyl-p-tolylmethyl) reduce aqueous solubility, necessitating organic solvents like DMF or DCM. In contrast, the dioxoisoindolinyl group improves solubility in polar aprotic solvents .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid is a complex organic compound notable for its potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a dioxoisoindoline moiety, which are critical for its interactions with biological systems. Understanding its biological activity is essential for its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C29H26N2O6

- Molecular Weight : 498.53 g/mol

- CAS Number : 83999-93-3

The unique structure of this compound allows for various chemical reactions, including oxidation, reduction, and substitution, which can affect its biological activity. The presence of the Fmoc group enhances stability during synthesis and may influence the compound's interactions with biological targets.

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The Fmoc group provides protection during chemical reactions, while the dioxoisoindoline moiety can engage in non-covalent interactions like hydrogen bonding and hydrophobic interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from fluorenone structures. For instance, derivatives of fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural modifications in these compounds can enhance their efficacy against resistant strains.

Antioxidant Properties

Compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic acid have demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases . The presence of specific substituents in the fluorenone structure can significantly influence this property.

Anticancer Potential

Research indicates that fluorenone derivatives can act as potent antiproliferative agents by inhibiting key enzymes involved in cancer cell proliferation. For example, some derivatives have been identified as type I topoisomerase inhibitors, which are essential targets in cancer therapy . The introduction of specific side chains has been shown to enhance their anticancer activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated various fluorenone derivatives against Bacillus anthracis and methicillin-resistant Staphylococcus aureus. Compounds exhibited varying degrees of inhibitory concentration, suggesting that structural modifications can optimize their antimicrobial properties .

- Antioxidant Evaluation : In another study, several fluorenone derivatives were tested for their ability to scavenge free radicals. The results indicated that certain modifications led to increased antioxidant capacity compared to standard antioxidants like ascorbic acid .

Data Table: Biological Activities of Fluorenone Derivatives

Q & A

Q. What is the role of the Fmoc group in this compound, and how is it introduced/removed during synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality, enabling selective peptide chain elongation. It is introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) under basic conditions (e.g., in dichloromethane with DIEA). Removal is achieved using 20% piperidine in DMF, which cleaves the Fmoc group via β-elimination without affecting acid-sensitive moieties like the dioxoisoindolinyl group .

Q. What are the recommended storage conditions to ensure compound stability?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Avoid moisture and acidic/basic vapors, as hydrolysis of the dioxoisoindolinyl or Fmoc groups may occur. Stability data from analogous Fmoc-protected compounds suggest a shelf life of >12 months under these conditions .

Q. Which purification methods are effective for isolating this compound post-synthesis?

Reverse-phase HPLC (C18 column) with a water/acetonitrile gradient (0.1% TFA) is optimal due to the compound’s hydrophobicity. For preliminary purification, flash chromatography using silica gel and ethyl acetate/hexane (3:7) can remove unreacted starting materials. Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and LC-MS .

Q. What safety precautions are required when handling this compound?

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust (GHS H335). In case of skin contact, wash immediately with soap and water (GHS H315). Avoid incompatible materials like strong oxidizers due to risks of exothermic decomposition .

Advanced Research Questions

Q. How can coupling efficiency of the dioxoisoindolinyl moiety be optimized in solid-phase peptide synthesis (SPPS)?

Use coupling agents like HATU or PyBOP with DIEA in DMF to activate the carboxylic acid. Pre-activate the amino acid for 1–2 minutes before adding to the resin. Monitor coupling completion via Kaiser test. If steric hindrance from the dioxoisoindolinyl group occurs, extend reaction time to 2–4 hours or use microwave-assisted synthesis at 50°C .

Q. What analytical techniques confirm structural integrity and enantiomeric purity?

Q. How can researchers resolve contradictions in reported toxicity data for Fmoc-protected analogs?

Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to evaluate acute toxicity. Compare results with SDS data (e.g., GHS Category 4 oral toxicity, H302). If discrepancies arise, assess impurities via LC-MS; residual coupling agents (e.g., HATU) may contribute to observed toxicity .

Q. What strategies mitigate side reactions during Fmoc deprotection?

Add 2% v/v thiophenol to the piperidine solution to scavenge dibenzofulvene byproducts. For acid-sensitive dioxoisoindolinyl groups, avoid TFA during side-chain deprotection; use milder agents like 1% TFA in DCM or photolabile protecting groups .

Q. How does the dioxoisoindolinyl group influence the compound’s conformational stability in aqueous buffers?

Perform molecular dynamics simulations (AMBER or GROMACS) to analyze intramolecular hydrogen bonding. Experimentally, use circular dichroism (CD) to monitor structural changes in PBS (pH 7.4) over 24 hours. The rigid dioxoisoindolinyl core enhances resistance to proteolytic degradation compared to linear analogs .

Q. What methodologies assess the compound’s potential as a protease inhibitor?

Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition constants (Ki) against target proteases (e.g., caspase-3). Compare IC50 values with structurally similar inhibitors. Molecular docking (AutoDock Vina) can predict binding modes to active sites, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.